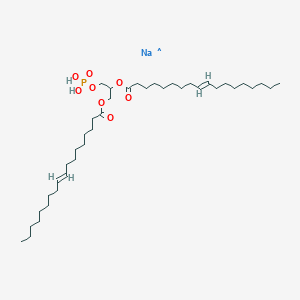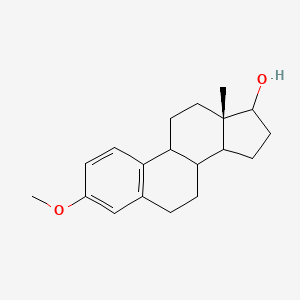
beta-Estradiol 3-methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Estradiol 3-methyl ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormoneThe compound has the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . It is used in various scientific research applications due to its unique properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: Beta-Estradiol 3-methyl ether can be synthesized through the methylation of beta-estradiol. The process involves the reaction of beta-estradiol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: Beta-Estradiol 3-methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
科学研究应用
Beta-Estradiol 3-methyl ether has a wide range of scientific research applications, including:
作用机制
Beta-Estradiol 3-methyl ether exerts its effects through the inhibition of the TRPML1 cation channel, which is involved in lysosomal function and autophagy. The compound selectively inhibits TRPML1, leading to the modulation of autophagy and the translocation of transcription factor EB (TFEB). This mechanism is independent of estrogen receptors, making it a unique tool for studying TRPML1-related pathways .
相似化合物的比较
Estradiol: The parent compound of beta-Estradiol 3-methyl ether, with similar estrogenic properties but different pharmacokinetics.
3-Methoxyestrone: Another methylated derivative of estrone, with distinct biological activities.
17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its selective inhibition of TRPML1 and its independence from estrogen receptors. This makes it a valuable compound for studying specific cellular pathways and potential therapeutic applications .
属性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |
InChI 键 |
ULAADVBNYHGIBP-VEGHNBABSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
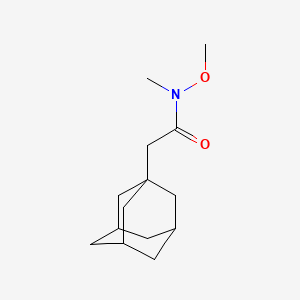
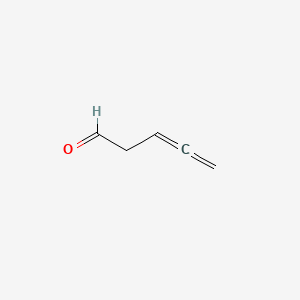
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)

![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
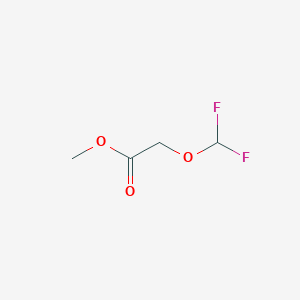
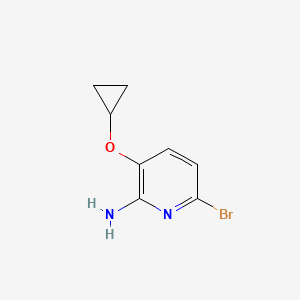
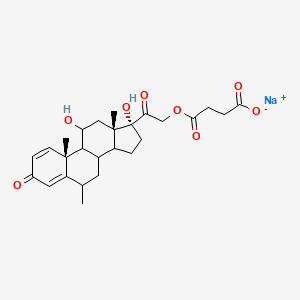
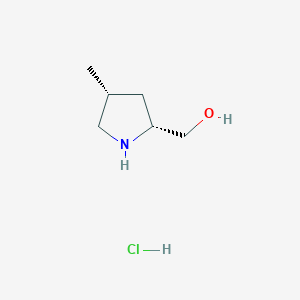

![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
